N,N-dicyclohexyl-3,3-dimethylbutanamide
Description
N,N-Dicyclohexyl-3,3-dimethylbutanamide is a tertiary amide characterized by two cyclohexyl groups attached to the nitrogen atom and a 3,3-dimethylbutanamide backbone. Its molecular formula is inferred to be C₁₈H₃₂NO, with a molecular weight of approximately 277.46 g/mol (estimated based on structural analogs).
Properties
Molecular Formula |
C18H33NO |
|---|---|
Molecular Weight |
279.5g/mol |
IUPAC Name |
N,N-dicyclohexyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C18H33NO/c1-18(2,3)14-17(20)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,4-14H2,1-3H3 |
InChI Key |
AFQWGCPNWGSVMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)N(C1CCCCC1)C2CCCCC2 |
Canonical SMILES |
CC(C)(C)CC(=O)N(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N,N-dicyclohexyl-3,3-dimethylbutanamide with structurally related amides, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Lipophilicity : this compound’s dual cyclohexyl groups make it significantly more lipophilic than analogs with smaller N-substituents (e.g., isopropyl or hydroxyethyl).
Physicochemical Properties
Key Observations :
- The ketone group in 3-Oxo-N,N-diisopropylbutanamide enhances reactivity in condensation or cyclization reactions, unlike the saturated 3,3-dimethylbutanamide backbone .
- Hydroxy-substituted analogs (e.g., N-(2-hydroxyethyl)-3,3-dimethylbutanamide) exhibit higher aqueous solubility, making them preferable for biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
